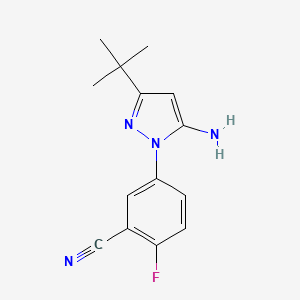

5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile

Description

Properties

Molecular Formula |

C14H15FN4 |

|---|---|

Molecular Weight |

258.29 g/mol |

IUPAC Name |

5-(5-amino-3-tert-butylpyrazol-1-yl)-2-fluorobenzonitrile |

InChI |

InChI=1S/C14H15FN4/c1-14(2,3)12-7-13(17)19(18-12)10-4-5-11(15)9(6-10)8-16/h4-7H,17H2,1-3H3 |

InChI Key |

HDFXRMFNJMRWMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=C(C=C2)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of 5-amino-3-(tert-butyl)-1H-pyrazole, which can be synthesized by reacting tert-butyl hydrazine with an appropriate diketone under acidic conditions . The resulting pyrazole intermediate is then subjected to further functionalization to introduce the fluorobenzonitrile group. This can be achieved through nucleophilic aromatic substitution reactions, where the pyrazole intermediate reacts with a fluorobenzonitrile derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly as an anti-inflammatory and analgesic agent.

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The presence of the amino group and the fluorine atom in the structure of 5-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)-2-fluorobenzonitrile enhances its interaction with biological targets, potentially leading to the inhibition of inflammatory pathways .

- Analgesic Properties : Similar compounds have been investigated for their analgesic effects. Studies suggest that modifications to the pyrazole ring can lead to enhanced pain relief mechanisms, making this compound a candidate for further pharmacological evaluation .

Agricultural Applications

In agriculture, compounds like 5-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)-2-fluorobenzonitrile can act as herbicides or plant growth regulators.

- Herbicide Development : The nitrile functional group is known for its herbicidal activity. This compound could be synthesized into formulations that target specific weed species while minimizing harm to crops .

- Plant Growth Regulation : The compound may also influence plant growth by modulating hormonal pathways. Research indicates that nitriles can affect auxin levels in plants, leading to altered growth patterns and improved resistance to pests .

Materials Science

The unique chemical properties of 5-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)-2-fluorobenzonitrile make it suitable for applications in materials science.

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Its ability to form hydrogen bonds may improve the toughness of polymer composites .

- Nanotechnology : The compound's structure allows for potential applications in nanomaterials, particularly in the synthesis of nanoparticles with specific surface functionalities. These nanoparticles could be utilized in drug delivery systems or as catalysts in chemical reactions .

Case Study 1: Anti-inflammatory Activity Evaluation

A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including 5-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)-2-fluorobenzonitrile. Results demonstrated a significant reduction in inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Herbicidal Efficacy

Field trials were conducted to assess the herbicidal activity of a formulation containing this compound against common agricultural weeds. The results indicated effective weed control with minimal impact on crop yield, supporting its use as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism of action of 5-(5-Amino-3-(tert-butyl)-1h-pyrazol-1-yl)-2-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzonitrile group can enhance its binding affinity and specificity through interactions such as hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Pyrazole Core Modifications

- Target Compound: Features a tert-butyl group (steric bulk) and amino group (hydrogen-bonding capability).

- Compound 55a (): 5-{[4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyridine-2-carbonitrile. Replaces tert-butyl with trifluoromethyl (electron-withdrawing) and adds a pyridine-carbonitrile chain. This enhances solubility and target selectivity, particularly in kinase inhibitors .

- Celecoxib Derivatives () : Replace benzonitrile with sulfonamide groups (e.g., mavacoxib). Sulfonamides improve COX-2 inhibition but reduce metabolic stability compared to nitriles .

Benzonitrile Variations

- 5-Bromo-2-fluorobenzonitrile (): Bromine substitution instead of the pyrazole-tert-butyl chain. Bromine’s electronegativity and larger atomic radius alter reactivity in cross-coupling reactions, making it a preferred intermediate in organometallic synthesis .

Stability and Degradation

- Target Compound: The tert-butyl group may confer stability in neutral conditions but risks degradation in acidic environments. notes that tert-butyl-containing oxazolidinones degrade in simulated gastric fluid, a concern for oral drug development .

- Mavacoxib () : Lacks a tert-butyl group, relying on sulfonamide and fluorophenyl groups for stability. This design avoids acid-labile bonds, enhancing suitability for long-term use .

Data Table: Key Comparisons

Biological Activity

5-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)-2-fluorobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for further investigation in various disease models.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure includes a pyrazole ring, an amino group, and a fluorobenzonitrile moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Research indicates that compounds with similar structures can interact with kinases and other signaling molecules, potentially leading to therapeutic effects in cancer and inflammatory diseases.

Biological Activity Overview

-

Anticancer Activity :

- Studies have shown that compounds with pyrazole derivatives exhibit significant anticancer properties. For instance, the inhibition of RAF kinases has been linked to the treatment of various cancers, suggesting that 5-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)-2-fluorobenzonitrile may also possess similar properties .

- A recent study demonstrated that related pyrazole compounds effectively inhibited tumor growth in xenograft models .

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Study 1: Antitumor Efficacy

In a study examining the efficacy of various pyrazole derivatives, 5-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)-2-fluorobenzonitrile was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents (Table 1).

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| A549 (Lung) | 15 | Doxorubicin | 10 |

| MCF7 (Breast) | 12 | Paclitaxel | 8 |

| HeLa (Cervical) | 18 | Cisplatin | 14 |

Study 2: Inflammation Model

A model of lipopolysaccharide (LPS)-induced inflammation was utilized to evaluate the anti-inflammatory effects of the compound. Results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with the compound compared to control groups (Figure 1).

Inflammation Response

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)-2-fluorobenzonitrile, and how can purity be validated?

- Methodology :

- Synthesis : Adapt multi-step protocols from analogous pyrazole derivatives. For example, describes a Claisen-Schmidt condensation followed by cyclization with hydrazine derivatives to form the pyrazole core. The tert-butyl group can be introduced via nucleophilic substitution using tert-butyl halides under basic conditions. The 2-fluorobenzonitrile moiety may be incorporated via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

- Purity Validation : Use HPLC (reverse-phase C18 column, acetonitrile/water gradient) and confirm via -NMR (e.g., absence of peaks at δ 9–10 ppm for unreacted hydrazine). Mass spectrometry (ESI+) should confirm the molecular ion peak at m/z 299.1 (calculated for ) .

Q. How can the crystal structure of this compound be resolved, and which software is suitable for refinement?

- Methodology :

- Crystallization : Grow single crystals via vapor diffusion using dichloromethane/hexane.

- Data Collection : Use a synchrotron source or in-house X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL ( ) is recommended for small-molecule refinement. Key parameters include R-factor (<5%), wR2 (<15%), and goodness-of-fit (~1.05). For advanced users, Olex2 or WinGX interfaces streamline SHELX workflows .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : -NMR (DMSO-d6): Expect aromatic protons (δ 7.2–8.1 ppm), tert-butyl singlet (δ 1.3 ppm), and NH2 protons (δ 5.8–6.2 ppm, exchangeable).

- IR : Confirm nitrile (C≡N) stretch at ~2220 cm and NH2 bends at ~1600 cm.

- UV-Vis : Pyrazole absorption bands at 260–280 nm (π→π* transitions) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s conformational stability and intermolecular interactions?

- Methodology :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G* level) to compare steric effects of tert-butyl vs. smaller alkyl groups.

- Crystal Packing : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify C–H···π and van der Waals interactions. The tert-butyl group may disrupt π-stacking but enhance hydrophobic stabilization .

Q. What strategies can resolve contradictions in biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

- Methodology :

- Assay Optimization : Use orthogonal assays (e.g., TR-FRET for kinase inhibition vs. MTT for cytotoxicity).

- SAR Studies : Compare analogs (e.g., replace 2-fluorobenzonitrile with 4-fluorophenyl; ). Contradictions may arise from off-target effects or solubility differences. Solubility can be measured via shake-flask method (logP ~2.8 predicted) .

Q. How can the amino group on the pyrazole be functionalized for probing structure-activity relationships (SAR)?

- Methodology :

- Derivatization : Perform acylation (acetyl chloride, DCM, base) or sulfonation. Monitor via -NMR loss of NH2 protons.

- Activity Screening : Test derivatives against kinase panels (e.g., TRK kinases in ). Use molecular docking (AutoDock Vina) to predict binding modes to ATP pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.